molecular formula C21H20N4O B2977521 (1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034384-93-3

(1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2977521
CAS RN: 2034384-93-3
M. Wt: 344.418
InChI Key: QZGAWPFQDSXZIC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic moieties, including an indole ring and a benzimidazole ring . The indole ring is a common structure in many natural products and pharmaceuticals . The benzimidazole ring is also a significant structure in medicinal chemistry, known for its broad range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . For instance, the synthesis of imidazole-containing compounds, which are structurally similar to the benzimidazole moiety in the target compound, has been achieved through reactions involving glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The indole moiety is a five-membered ring fused to a six-membered ring, containing a total of three carbon, two nitrogen, and four hydrogen atoms . The benzimidazole moiety is a fused ring system containing a benzene ring and an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. The indole and benzimidazole moieties can participate in various reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : Research has focused on novel synthetic routes to create complex structures involving pyrrole, indole, oxazole, and imidazole rings. For example, reactions involving benzotriazol-1-yl(1H-pyrrol-2-yl)methanone and benzotriazol-1-yl(1H-indol-2-yl)methanone with ketones, isocyanates, and isothiocyanates have been developed to afford pyrrolo[1,2-c]oxazol-1-ones, oxazolo[3,4-a]indol-1-ones, pyrrolo[1,2-c]imidazoles, and imidazo[1,5-a]indoles through a simple one-step procedure (Katritzky, Singh, & Bobrov, 2004).

  • Anticancer Applications : New conjugates of the compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Certain conjugates demonstrated considerable cytotoxicity, suggesting potential as cancer therapeutics (Mullagiri et al., 2018).

  • Optical and Electronic Properties : The chemical structure of certain derivatives has been studied for their absorption and fluorescence spectra, showing potential for applications in luminescent materials and organic electronics (Volpi et al., 2017).

  • Oxidative Substitution Reactions : Research on oxidative arylthio substitution of indoles with benzenethiols has been conducted, highlighting synthetic methods relevant to the development of selective COX-2 inhibitors (Wu et al., 2008).

Medicinal Chemistry Applications

  • Tubulin Polymerization Inhibitors : Compounds incorporating elements of the molecule have shown effectiveness in inhibiting microtubule assembly formation, indicating potential use in cancer treatment strategies (Mullagiri et al., 2018).

  • Antioxidant and Antimicrobial Activities : Derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, demonstrating potential applications in the development of new therapeutic agents (Bassyouni et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Given the broad range of activities exhibited by similar compounds, this compound could be a promising candidate for drug development .

Mechanism of Action

properties

IUPAC Name

1H-indol-3-yl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-23-19-8-4-5-9-20(19)25(14)15-10-11-24(13-15)21(26)17-12-22-18-7-3-2-6-16(17)18/h2-9,12,15,22H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGAWPFQDSXZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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